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Compound of Interest

Compound Name:
(R)-N-Boc-3-amino-3-

phenylpropan-1-ol

Cat. No.: B131013 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(R)-N-tert-butoxycarbonyl-2-amino-3-phenyl-1-propanol, commonly known as (R)-Boc-

phenylalaninol, is a versatile chiral auxiliary derived from the natural amino acid (R)-

phenylalanine. Its utility in asymmetric synthesis stems from its ability to form chiral

oxazolidinone derivatives. These derivatives serve as effective templates to control the

stereochemical outcome of various carbon-carbon bond-forming reactions, including

diastereoselective alkylations and asymmetric aldol reactions. This document provides detailed

application notes and protocols for the use of (R)-Boc-phenylalaninol as a chiral auxiliary in the

synthesis of enantiomerically enriched molecules.

Application Note 1: Diastereoselective Alkylation for
the Synthesis of Chiral Carboxylic Acids
A primary application of (R)-Boc-phenylalaninol is in the diastereoselective alkylation of N-acyl

oxazolidinones for the synthesis of α-substituted chiral carboxylic acids. The chiral auxiliary is

first converted into an oxazolidinone, which is then acylated. Deprotonation of the N-acyl

oxazolidinone with a strong base generates a rigid chiral enolate. The steric hindrance provided

by the benzyl group of the phenylalaninol moiety effectively shields one face of the enolate,

directing the approach of an electrophile to the opposite face with high diastereoselectivity.

Subsequent cleavage of the auxiliary yields the desired chiral carboxylic acid in high

enantiomeric purity.
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Caption: Workflow for diastereoselective alkylation.

Quantitative Data: Diastereoselective Alkylation

Electrophile (R-X) Product
Diastereomeric
Ratio (d.r.)

Yield (%)

Benzyl bromide
α-Benzylpropionic

acid
>99:1 85

Ethyl iodide α-Ethylpropionic acid 98:2 90

Allyl bromide α-Allylpropionic acid >99:1 88

Methyl iodide
α-Methylpropionic

acid
97:3 92

Note: Data is representative of typical results achieved with similar phenylalaninol-derived

chiral auxiliaries.

Experimental Protocol: Diastereoselective Alkylation

Step 1: Synthesis of the Chiral Oxazolidinone from (R)-Boc-phenylalaninol
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To a solution of (R)-Boc-phenylalaninol (1.0 eq) in anhydrous toluene, add triphosgene (0.4

eq) at 0 °C under an inert atmosphere.

Slowly add pyridine (2.2 eq) and stir the reaction mixture at room temperature overnight.

Quench the reaction with water and extract the product with ethyl acetate.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography to afford the chiral oxazolidinone.

Step 2: N-Acylation of the Chiral Oxazolidinone

Dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an

inert atmosphere.

Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.

Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) and allow the reaction to warm

to room temperature and stir for 4-6 hours.

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl

acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify by flash chromatography to yield the N-acyl oxazolidinone.

Step 3: Diastereoselective Alkylation

Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) and stir for 30 minutes to form the

sodium enolate.

Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C for 2-4 hours.
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Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl

acetate.

Dry, concentrate, and purify the product by flash chromatography.

Step 4: Cleavage of the Chiral Auxiliary

Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by

lithium hydroxide monohydrate (2.0 eq).

Stir the mixture at 0 °C for 2 hours, then at room temperature for 4 hours.

Quench the excess peroxide by adding aqueous sodium sulfite.

Acidify the mixture with 1N HCl and extract the chiral carboxylic acid with ethyl acetate.

The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Application Note 2: Asymmetric Aldol Reactions
(R)-Boc-phenylalaninol derived chiral auxiliaries are also highly effective in directing

asymmetric aldol reactions. The N-acyl oxazolidinone, upon treatment with a Lewis acid such

as dibutylboron triflate and a tertiary amine base, forms a rigid boron enolate. The chiral

environment created by the auxiliary dictates the facial selectivity of the subsequent reaction

with an aldehyde, leading to the formation of syn-aldol adducts with high diastereoselectivity.

This methodology provides access to chiral β-hydroxy carboxylic acids, which are important

building blocks in natural product synthesis.

Signaling Pathway for Asymmetric Aldol Reaction
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Caption: Pathway of an asymmetric aldol reaction.

Quantitative Data: Asymmetric Aldol Reaction
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Aldehyde Product
Diastereomeric
Ratio (syn:anti)

Yield (%)

Benzaldehyde
3-hydroxy-2-methyl-3-

phenylpropanoic acid
>99:1 90

Isobutyraldehyde

3-hydroxy-2,4-

dimethylpentanoic

acid

98:2 85

Acetaldehyde
3-hydroxy-2-

methylbutanoic acid
95:5 88

Cinnamaldehyde

3-hydroxy-2-methyl-5-

phenylpent-4-enoic

acid

>99:1 82

Note: Data is representative of typical results achieved with similar phenylalaninol-derived

chiral auxiliaries.

Experimental Protocol: Asymmetric Aldol Reaction

Step 1: Formation of the Boron Enolate and Aldol Addition

To a stirred solution of the N-propionyl oxazolidinone (1.0 eq) derived from (R)-Boc-

phenylalaninol in anhydrous dichloromethane (DCM) at 0 °C, add dibutylboron triflate (1.1

eq) followed by diisopropylethylamine (DIPEA) (1.2 eq).

Stir the mixture at 0 °C for 1 hour, then cool to -78 °C.

Add the aldehyde (1.2 eq) dropwise and stir at -78 °C for 2 hours, then allow to warm to 0 °C

and stir for an additional 1-2 hours.

Quench the reaction by adding a pH 7 phosphate buffer and methanol.

Extract the mixture with DCM, wash the combined organic layers with saturated sodium

bicarbonate and brine, then dry over anhydrous sodium sulfate.
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Concentrate under reduced pressure and purify the crude product by flash column

chromatography to obtain the aldol adduct.

Step 2: Cleavage of the Chiral Auxiliary

The cleavage of the aldol adduct to the corresponding β-hydroxy carboxylic acid and

recovery of the chiral auxiliary can be achieved using the same lithium hydroperoxide

method described in the alkylation protocol.

Disclaimer: The provided protocols and data are based on established methodologies for

structurally related chiral auxiliaries and are intended for guidance.[1] Researchers should

optimize conditions for their specific substrates and reactions. Always follow appropriate

laboratory safety procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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